![molecular formula C13H19N3O3 B2785661 4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid CAS No. 2137037-46-6](/img/structure/B2785661.png)
4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring attached to a propanamido group, which is further connected to a cyclohexane ring with a carboxylic acid group . The InChI code for this compound is 1S/C13H19N3O3/c17-12(5-7-16-8-6-14-9-16)15-11-3-1-10(2-4-11)13(18)19/h6,8-11H,1-5,7H2,(H,15,17)(H,18,19)/t10-,11- .Physical And Chemical Properties Analysis
The compound has a molecular weight of 265.31 . It is a white or colorless solid that is highly soluble in water and other polar solvents . The storage temperature is room temperature .Mecanismo De Acción
The mechanism of action of 4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the disruption of viral replication. This compound has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to the disruption of bacterial cell growth and division. This compound has also been found to inhibit the replication of viruses by interfering with viral nucleic acid synthesis. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, possibly through the regulation of various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound also exhibits potent biological activity, making it a useful tool for studying various biological processes. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research involving 4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid. One area of interest is the development of new derivatives of this compound with enhanced biological activity and reduced toxicity. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of bacterial infections, viral infections, and cancer. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its various biological activities. It exhibits potent antimicrobial, antiviral, and anticancer properties, and has several advantages for use in lab experiments. However, further studies are needed to fully understand its mechanism of action and potential as a therapeutic agent.
Métodos De Síntesis
4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One of the most commonly used methods involves the coupling of N-Boc-protected L-homocysteine thiolactone with 1H-imidazole-1-carboxylic acid, followed by deprotection and cyclization to form the desired product.
Aplicaciones Científicas De Investigación
4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid has been extensively studied for its various biological activities. It has been found to exhibit potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as antiviral activity against several viruses, including influenza A and B viruses. This compound has also been shown to possess anticancer properties, inhibiting the growth and proliferation of various cancer cell lines.
Propiedades
IUPAC Name |
4-(3-imidazol-1-ylpropanoylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-12(5-7-16-8-6-14-9-16)15-11-3-1-10(2-4-11)13(18)19/h6,8-11H,1-5,7H2,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVFSZNTDMTKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)CCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2785579.png)
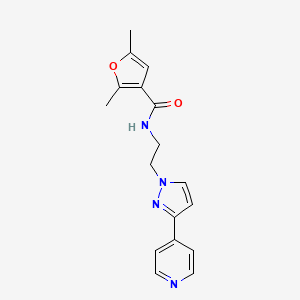
![N-(4-chlorobenzyl)-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2785582.png)
![Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2785583.png)
![Oxazolo[4,5-b]pyridin-2-ylmethanamine, trifluoroacetic acid](/img/structure/B2785584.png)

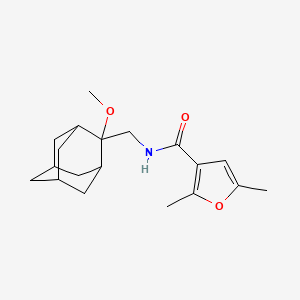
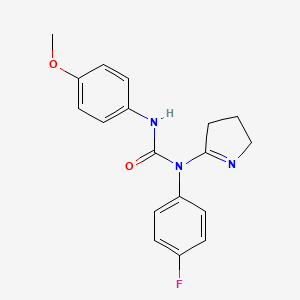
![N-[(cyclohex-3-en-1-yl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2785589.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanamide](/img/structure/B2785591.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2785596.png)
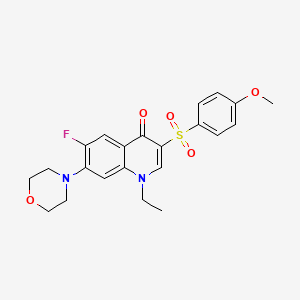
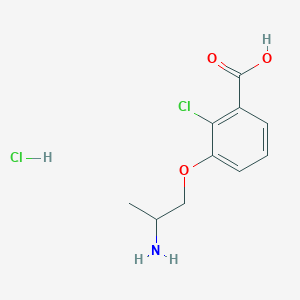
![Methyl 5-[[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2785601.png)